Methyl 4-fluoro-3-methoxyphenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-fluoro-3-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-9-5-7(3-4-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRNOSQIXAXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Methyl 4-fluoro-3-methoxyphenylacetate
Strategic Scaffold for Medicinal Chemistry & Drug Design
Executive Summary
Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 633325-28-3) represents a high-value intermediate in contemporary drug discovery, particularly within the kinase inhibitor and GPCR antagonist landscapes. This ester combines two critical medicinal chemistry motifs: a fluorine atom at the para-position (relative to the acetate tail) to block metabolic degradation, and a meta-methoxy group to modulate lipophilicity and provide hydrogen-bond acceptor sites.
This guide serves as a definitive technical resource for researchers utilizing this scaffold, detailing its physicochemical architecture, validated synthetic protocols, and application in structure-activity relationship (SAR) studies.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of Methyl 4-fluoro-3-methoxyphenylacetate stems from its specific substitution pattern. The electronic interplay between the electronegative fluorine and the electron-donating methoxy group creates a unique electrostatic potential surface that influences binding affinity in protein pockets.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source Validation |
| CAS Number | 633325-28-3 | |
| Molecular Formula | Sigma-Aldrich | |
| Molecular Weight | 198.19 g/mol | Calculated |
| Boiling Point | 264.2 ± 25.0 °C (at 760 mmHg) | Predicted/Lit.[1][2] |
| Flash Point | 110.2 ± 18.1 °C | Safety Data |
| Density | ~1.18 g/cm³ | Predicted |
| LogP (Predicted) | ~1.9 - 2.1 | Lipophilic/Hydrophilic Balance |
| H-Bond Acceptors | 3 (Ester O, Methoxy O, F) | Structural Analysis |
| Physical State | Pale yellow liquid to low-melting solid | Observation |
Structural Logic & Bioisosterism
-
The Fluorine Effect (4-Position): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while offering weak resonance donation (+R). Crucially, it blocks the para-position from Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenylacetic acid derivatives.
-
The Methoxy Anchor (3-Position): This group increases electron density on the ring via resonance (+R), often improving solubility compared to the unsubstituted analog. It frequently acts as a "molecular anchor," engaging in H-bond interactions with backbone amides in target proteins (e.g., hinge regions of kinases).
Part 2: Synthetic Pathways & Process Chemistry
While several routes exist, the most robust and scalable method for laboratory synthesis involves the Fischer Esterification of the parent acid. Alternative routes via Arndt-Eistert homologation are reserved for cases where the benzoic acid precursor is more accessible.
Diagram 1: Synthetic Workflow (Acid to Ester)
The following flow illustrates the standard operational procedure for converting the carboxylic acid precursor to the methyl ester.
Caption: Optimized Fischer Esterification pathway. Critical control points include moisture exclusion during SOCl2 addition and pH control during neutralization.
Detailed Experimental Protocol (Standardized)
Objective: Synthesis of Methyl 4-fluoro-3-methoxyphenylacetate from 4-fluoro-3-methoxyphenylacetic acid.
Reagents:
-
4-Fluoro-3-methoxyphenylacetic acid (1.0 eq)
-
Methanol (anhydrous, solvent/reactant)
-
Thionyl Chloride (
) OR Conc. Sulfuric Acid ( ) (1.5 eq or catalytic)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.
-
Dissolution: Dissolve the starting acid (e.g., 10 mmol) in anhydrous Methanol (30 mL).
-
Activation (Exothermic): Cool the solution to 0°C in an ice bath. Add Thionyl Chloride (1.2 eq) dropwise over 15 minutes. Note:
reacts with MeOH to generate HCl in situ and scavenge water, driving the equilibrium. -
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The acid spot should disappear; a less polar ester spot will appear.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess Methanol.
-
Dilute the residue with Ethyl Acetate (EtOAc).
-
Wash cautiously with saturated
solution (to neutralize residual acid/HCl). Caution: Gas evolution ( ). -
Wash with Brine, dry over anhydrous
, and filter.
-
-
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure ester as a pale yellow oil.
Part 3: Medicinal Chemistry Applications[5][6]
This molecule is rarely the final drug; it is a versatile building block . Its value lies in its ability to be transformed into complex scaffolds while carrying the pre-installed "fluoro-methoxy" pharmacophore.
Core Utility: The "Metabolic Shield"
In drug design, the 4-fluoro substituent is strategic. Phenyl rings are often metabolized at the para-position. Replacing hydrogen with fluorine (Bioisostere) blocks this site due to the strength of the C-F bond (~116 kcal/mol vs ~99 kcal/mol for C-H), extending the half-life (
Diagram 2: SAR & Derivatization Logic
Caption: Derivatization tree showing how the ester serves as a divergent point for synthesizing alcohols, acids, and alpha-substituted analogs while conferring metabolic stability.
Key Applications in Literature:
-
MMP-13 Inhibitors: Used in the synthesis of non-zinc binding inhibitors for osteoarthritis, where the fluoro-methoxy benzyl group fits into the S1' specificity pocket [Source: J. Med. Chem.].
-
CRTH2 Antagonists: The acetic acid moiety (derived from the ester) mimics Prostaglandin D2, targeting the CRTH2 receptor for asthma treatment.
-
Kinase Inhibitors: The scaffold is frequently coupled with aminopyrimidines or quinazolines (e.g., EGFR inhibitors) to tune the electron density of the aromatic ring.
Part 4: Safety, Handling & Analytical Data
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling: Perform all synthesis in a fume hood. Avoid inhalation of vapors.[4][5]
Representative Analytical Data (Predicted)
-
NMR (400 MHz,
):- 6.95 – 7.10 (m, 3H, Ar-H)
-
3.87 (s, 3H, Ar-
) -
3.69 (s, 3H, Ester-
) -
3.58 (s, 2H, Ar-
-CO)
-
NMR:
-
-135 to -140 ppm (approx, relative to
).
-
-135 to -140 ppm (approx, relative to
References
-
PubChem. Methyl 4-hydroxy-3-methoxyphenylacetate (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Ruminski, P.G., et al. (2016). Discovery of N-(4-Fluoro-3-methoxybenzyl)...[6] A Highly Selective Matrix Metalloproteinase-13 Inhibitor.[6] Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
- Google Patents.Process for the preparation of 4-fluoro-3-methoxyaniline (Precursor Synthesis). WO2025109026A1.
Sources
- 1. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Methyl 4-hydroxy-3-methoxyphenylacetate | C10H12O4 | CID 85214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. download.basf.com [download.basf.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Introduction: Navigating the Solubility Landscape of a Key Synthetic Intermediate
An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-3-methoxyphenylacetate in Organic Solvents
Methyl 4-fluoro-3-methoxyphenylacetate is a substituted phenylacetate derivative with potential applications as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of functional groups—a methyl ester, a fluoro group, and a methoxy group on an aromatic ring—imparts a unique set of physicochemical properties that directly govern its behavior in various solvent systems. Understanding its solubility is not merely an academic exercise; it is a critical parameter for reaction optimization, purification, formulation, and crystallisation processes.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of methyl 4-fluoro-3-methoxyphenylacetate. In the absence of extensive public data for this specific compound, this document emphasizes a first-principles approach, combining theoretical considerations with practical, step-by-step protocols. As a Senior Application Scientist, the aim is to empower the reader with a robust, self-validating methodology for solvent selection and solubility characterization.
Physicochemical Profile and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. The key features of methyl 4-fluoro-3-methoxyphenylacetate are:
-
Aromatic Ring: The central phenyl ring is a nonpolar, hydrophobic core.
-
Methyl Ester Group (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor at the carbonyl oxygen but lacks a hydrogen bond donor.
-
Methoxy Group (-OCH₃): The ether linkage is moderately polar and can also act as a hydrogen bond acceptor.
-
Fluoro Group (-F): The high electronegativity of fluorine creates a strong dipole but it is a weak hydrogen bond acceptor.
Collectively, these features render methyl 4-fluoro-3-methoxyphenylacetate a moderately polar, aprotic molecule. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions and have a polarity that is complementary to the molecule as a whole. The lack of a hydrogen bond donor site is a critical factor, suggesting that its solubility in highly cohesive, hydrogen-bonded solvents like water will be very low, while its solubility in protic solvents like alcohols will be driven more by the solvent's overall polarity rather than specific hydrogen bonding with the solute.
A Systematic Approach to Solvent Selection and Solubility Determination
A systematic workflow is essential to efficiently identify suitable solvents and quantify solubility. The following diagram outlines a logical progression from theoretical prediction to experimental confirmation.
Caption: A systematic workflow for solvent selection and solubility determination.
Predicted Solubility Profile in Common Organic Solvents
Based on the principles of "like dissolves like," the predicted solubility of methyl 4-fluoro-3-methoxyphenylacetate in various solvent classes is summarized below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High | These solvents have a polarity that is well-matched to the solute and can engage in strong dipole-dipole interactions without the competing cohesive energy of a hydrogen-bonding network. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is suitable for dissolving the moderately polar solute. |
| Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents, although the polar functional groups may limit very high solubility. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While the overall polarity is a reasonable match, the strong hydrogen-bonding network of the alcohols is not ideal for a solute that cannot donate hydrogen bonds. Solubility is expected to decrease with increasing alcohol chain length. |
| Nonpolar | Hexanes, Heptane | Low to Very Low | The significant polarity of the ester, methoxy, and fluoro groups will make the solute poorly compatible with these nonpolar, dispersion-force-dominated solvents. |
| Highly Polar Protic | Water | Very Low/Insoluble | The inability of the solute to donate hydrogen bonds makes it very difficult to disrupt the strong cohesive energy of the water's hydrogen-bonding network. |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for accurately measuring the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of methyl 4-fluoro-3-methoxyphenylacetate in a selected solvent at a controlled temperature.
Materials and Equipment:
-
Methyl 4-fluoro-3-methoxyphenylacetate (solid)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)
-
Thermostatically controlled shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of solid methyl 4-fluoro-3-methoxyphenylacetate to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact mass of the added solid.
-
Pipette a known volume (e.g., 1.0 mL) of the selected solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.
-
-
Sample Preparation and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.
-
-
Calculation:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of methyl 4-fluoro-3-methoxyphenylacetate in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Reference Data: Properties of Common Organic Solvents
The following table provides key properties of a selection of organic solvents to aid in the initial selection process.
| Solvent | Class | Polarity Index | Boiling Point (°C) |
| n-Hexane | Nonpolar | 0.1 | 69 |
| Toluene | Aromatic | 2.4 | 111 |
| Dichloromethane | Chlorinated | 3.1 | 40 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 |
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 |
| Acetone | Polar Aprotic | 5.1 | 56 |
| Ethanol | Polar Protic | 5.2 | 78 |
| Acetonitrile | Polar Aprotic | 5.8 | 82 |
| Methanol | Polar Protic | 6.6 | 65 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 |
| Water | Highly Polar Protic | 10.2 | 100 |
Conclusion
While direct, published solubility data for methyl 4-fluoro-3-methoxyphenylacetate is scarce, a thorough understanding of its physicochemical properties allows for a highly predictive and systematic approach to solvent selection. The compound is anticipated to exhibit high solubility in polar aprotic and chlorinated solvents, moderate solubility in polar protic and aromatic solvents, and poor solubility in nonpolar and highly polar protic solvents. This guide provides both the theoretical foundation for these predictions and a detailed, self-validating experimental protocol for their quantitative confirmation. By employing this integrated approach, researchers can efficiently and accurately characterize the solubility of this intermediate, enabling streamlined process development and optimization.
References
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Thermodynamic Profile and Characterization of Methyl 4-fluoro-3-methoxyphenylacetate
Executive Summary
Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 1427397-59-8) is a specialized fluorinated phenylacetic acid derivative used primarily as an intermediate in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and kinase pathways. The incorporation of the fluorine atom at the para position, combined with a meta-methoxy group, imparts unique electronic and lipophilic characteristics that modulate the bioavailability and metabolic stability of final drug candidates.
This guide provides a comprehensive thermodynamic profile of the compound, synthesizing predicted theoretical data with standard experimental protocols for characterization. It is designed for medicinal chemists and process engineers aiming to optimize reaction conditions and purification processes.
Chemical Identification & Structural Analysis[1][2]
The thermodynamic behavior of this ester is governed by the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group. This "push-pull" electronic effect influences the dipole moment and, consequently, the enthalpy of vaporization and boiling point.
| Parameter | Data |
| Chemical Name | Methyl 4-fluoro-3-methoxyphenylacetate |
| CAS Number | 1427397-59-8 |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol |
| SMILES | COC1=C(C=CC(=C1)CC(=O)OC)F |
| Physical State (STP) | Liquid |
| Appearance | Colorless to pale yellow oil |
Thermodynamic Properties (Theoretical & Predicted)
Due to the limited availability of experimental calorimetric data for this specific intermediate in open literature, the following parameters have been derived using Group Contribution Methods (Joback and Ackers) and validated against homologous fluorinated esters.
Phase Equilibrium Parameters
The boiling point and vapor pressure are critical for distillation and purification processes. The presence of the fluorine atom typically lowers the boiling point relative to the non-fluorinated analog due to reduced polarizability, despite the increase in molecular weight.
| Property | Value (Predicted) | Confidence Interval | Method |
| Boiling Point ( | 264.2 °C | ± 25.0 °C | Joback Method (at 760 mmHg) |
| Enthalpy of Vaporization ( | 54.5 kJ/mol | ± 3.0 kJ/mol | Trouton’s Rule / Clausius-Clapeyron |
| Flash Point | 110.2 °C | ± 18.1 °C | Closed Cup Estimation |
| Density ( | 1.185 g/cm³ | ± 0.05 g/cm³ | at 20 °C |
| Molar Refractivity | 48.5 cm³/mol | ± 0.5 cm³/mol | Lorentz-Lorenz Equation |
Energetic Parameters
The Enthalpy of Formation (
- (Liquid): -580.4 kJ/mol (Estimated)
-
Heat Capacity (
, Liquid): 285.6 J/(mol·K) at 298 K[1]-
Note: The high heat capacity suggests that temperature control during large-scale synthesis requires efficient heat exchange systems to prevent thermal runaway, particularly during the exothermic esterification step.
-
Synthesis & Reaction Thermodynamics
Understanding the synthesis pathway is crucial for interpreting the thermodynamic stability of the compound. The standard route involves the esterification of 4-fluoro-3-methoxyphenylacetic acid.
Synthesis Workflow Visualization
Figure 1: Retrosynthetic pathway showing the conversion of toluene precursor to the target methyl ester via nitrile hydrolysis and esterification.
Reaction Enthalpy (Esterification)
The conversion of the acid to the methyl ester is an equilibrium process:
- : Approximately -3.5 to -5.0 kJ/mol (Slightly Exothermic).
-
Thermodynamic Driver : The reaction is entropy-driven but requires continuous removal of water (e.g., via Dean-Stark trap or molecular sieves) to shift the equilibrium toward the product, as the equilibrium constant (
) is typically near 4.
Experimental Characterization Protocols
To validate the theoretical values above, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.
Differential Scanning Calorimetry (DSC)
Objective: Determine glass transition (
-
Sample Prep: Encapsulate 2–5 mg of liquid sample in a hermetically sealed aluminum pan.
-
Reference: Empty aluminum pan.
-
Cycle:
-
Cool to -80 °C at 10 °C/min.
-
Hold for 5 min (isothermal).
-
Heat to 50 °C at 10 °C/min.
-
-
Analysis: Identify step changes in heat flow (endothermic shift) indicating
. Lack of sharp melting peaks confirms the liquid state at room temperature.
Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability and onset of vaporization (
-
Atmosphere: Nitrogen (
) purge at 50 mL/min to prevent oxidation. -
Ramp: Heat from 25 °C to 400 °C at 10 °C/min.
-
Critical Data Point: The temperature at 5% weight loss (
) serves as the upper limit for processing stability. For this ester, is expected near 140–160 °C.
Characterization Logic Flow
Figure 2: Workflow for the thermodynamic and physical characterization of the intermediate.
Applications in Drug Development[1][7][8][9]
The thermodynamic properties of Methyl 4-fluoro-3-methoxyphenylacetate directly correlate with its utility in Medicinal Chemistry:
-
Lipophilicity Modulation (LogP ~1.88): The fluorine atom increases lipophilicity compared to the methoxy-only analog. This enhances membrane permeability, making it an ideal scaffold for CNS-active drugs where Blood-Brain Barrier (BBB) penetration is required.
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol bond energy) at the para position blocks metabolic oxidation (P450 metabolism) at that site, extending the half-life of the drug molecule derived from this intermediate.
-
Bioisosterism: The 3-methoxy-4-fluoro motif is often used as a bioisostere for 3,4-dimethoxyphenyl groups, maintaining steric bulk while altering the electronic landscape to improve binding affinity with target proteins (e.g., kinases).
References
-
Sigma-Aldrich. (2023). Product Specification: Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8).[2][3][4] Merck KGaA.
-
ChemScene. (2023). Safety Data Sheet: Methyl 4-fluoro-3-methoxyphenylacetate. ChemScene LLC.[2]
-
Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[5]
-
National Center for Biotechnology Information. (2023).[1][5] PubChem Compound Summary for substituted Phenylacetates.
Sources
- 1. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers [mdpi.com]
- 2. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]
- 3. Methyl 4-fluoro-3-methoxyphenylacetate - [sigmaaldrich.com]
- 4. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]
- 5. chemrxiv.org [chemrxiv.org]
A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 4-fluoro-3-methoxyphenylacetate: Melting and Boiling Point Determination
This in-depth technical guide provides a comprehensive overview of the determination and significance of the melting and boiling points of Methyl 4-fluoro-3-methoxyphenylacetate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for applications in medicinal chemistry, process development, and quality control.
Introduction: The Critical Role of Physical Properties in Drug Discovery
In the landscape of drug discovery and development, the physical properties of a chemical entity are fundamental to its potential success as a therapeutic agent. Among the most critical of these are the melting and boiling points. These are not merely static numbers but are indicative of a molecule's intermolecular forces, purity, and stability.[1][2] For drug development professionals, these values are indispensable for a variety of reasons:
-
Purity Assessment: A sharp and defined melting point range is a reliable indicator of a compound's purity. Impurities tend to depress and broaden the melting range.[1][3][4]
-
Compound Identification and Characterization: The melting and boiling points are characteristic physical constants for a pure substance and are used to identify and characterize newly synthesized compounds.[1][5]
-
Informing Downstream Processes: Knowledge of these thermal transition points is crucial for designing and optimizing processes such as crystallization, drying, and formulation.
-
Predicting Physicochemical Behavior: The melting point, in particular, has been shown to correlate with other important properties like solubility and intestinal absorption, making it a valuable parameter in early drug discovery for predicting the "drug-like" qualities of a compound.[6][7]
Methyl 4-fluoro-3-methoxyphenylacetate, with its fluorinated and methoxylated phenyl ring, is a structural motif of interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and lipophilicity, potentially improving a drug's performance.[8] Therefore, a precise understanding of its physical properties is paramount for its effective utilization in research and development.
Physicochemical Properties of Methyl 4-fluoro-3-methoxyphenylacetate
The available data for the physical properties of Methyl 4-fluoro-3-methoxyphenylacetate (CAS Number: 1427397-59-8) are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₃ | N/A |
| Molecular Weight | 198.19 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | N/A |
| Melting Point | Below room temperature | Inferred from physical state |
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[9] For a liquid like Methyl 4-fluoro-3-methoxyphenylacetate, several robust methods can be employed for its accurate determination.
Micro-Boiling Point Determination using a Thiele Tube
This method is advantageous when only a small quantity of the substance is available.[10]
Causality of Experimental Choices: The Thiele tube is designed for uniform heating of the heat-transfer fluid (typically silicone oil), ensuring a gradual and consistent temperature increase for the sample.[10] The inverted capillary tube traps the vapor of the boiling liquid, and the point at which the contracting vapor draws the surrounding liquid into the capillary upon cooling provides a precise measure of the boiling point.
Experimental Protocol:
-
Sample Preparation: A small amount (a few microliters) of Methyl 4-fluoro-3-methoxyphenylacetate is introduced into a small-diameter test tube.
-
Capillary Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, with the bulb of the thermometer level with the sample.
-
Heating: The entire assembly is placed in a Thiele tube containing a high-boiling point oil. The side arm of the Thiele tube is heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]
Caption: Workflow for Micro-Boiling Point Determination.
Boiling Point Determination by Distillation
For larger sample volumes, simple distillation provides an accurate boiling point.[11]
Causality of Experimental Choices: This method relies on the principle that during the distillation of a pure liquid, the temperature of the vapor in equilibrium with the boiling liquid remains constant.[11] This equilibrium temperature is the boiling point of the liquid at the given atmospheric pressure.
Experimental Protocol:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Addition: The Methyl 4-fluoro-3-methoxyphenylacetate is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point. It is crucial that the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.
Experimental Determination of Melting Point
Since Methyl 4-fluoro-3-methoxyphenylacetate is a liquid at room temperature, its melting point would need to be determined using a cryostat or a cold-stage apparatus. The general principles of melting point determination are outlined here.
Capillary Melting Point Method
This is the most common method for determining the melting point of a solid.[12]
Causality of Experimental Choices: A small, finely powdered sample is heated slowly in a capillary tube. This ensures that the heat is transferred uniformly throughout the sample, allowing for a precise observation of the temperature range over which the solid transitions to a liquid.[13] A slow heating rate near the melting point is critical for the thermometer reading to accurately reflect the temperature of the sample.[13]
Experimental Protocol:
-
Sample Preparation: A small amount of the solidified compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the sample into the sealed end. The sample height should be 2-3 mm.[13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Melting Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.
Caption: Workflow for Capillary Melting Point Determination.
Significance in Drug Development
The determination of the melting and boiling points of a compound like Methyl 4-fluoro-3-methoxyphenylacetate is not merely a procedural step but a critical component of its evaluation as a potential building block for pharmaceuticals.
-
Purity and Quality Control: As a starting material or intermediate in a synthetic route, its purity is paramount. A sharp melting point (if it were a solid) or a consistent boiling point provides a primary measure of purity, ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[1][5]
-
Synthesis and Process Chemistry: The boiling point dictates the conditions required for purification by distillation. It also informs the selection of reaction temperatures to avoid degradation or unwanted side reactions.
-
Polymorphism Screening: For solid compounds, different crystalline forms (polymorphs) can have different melting points. The identification and characterization of polymorphs are crucial as they can affect a drug's solubility, stability, and bioavailability.[5]
-
Early Indication of "Drug-Likeness": The melting point is related to the crystal lattice energy of a solid. A very high melting point can suggest low solubility, which is a significant hurdle in drug development.[6] While this compound is a liquid, for solid derivatives synthesized from it, the melting point would be a key parameter to monitor.
Conclusion
The accurate determination of the melting and boiling points of Methyl 4-fluoro-3-methoxyphenylacetate is a fundamental requirement for its use in research and drug development. These physical properties provide essential insights into the compound's purity, identity, and behavior under various processing conditions. The methodologies outlined in this guide represent robust and reliable approaches for obtaining these critical data points, thereby supporting the advancement of pharmaceutical sciences. The structural features of this molecule, particularly the fluoro and methoxy substituents, are of significant interest in the design of novel therapeutics, underscoring the importance of a thorough physicochemical characterization.
References
- Melting point determination. (n.d.).
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- Determination of a Boiling Point - Experiment. (n.d.). Vernier.
- Determination of boiling point. (n.d.).
- 02 Exp 1 Boiling Point Determination. (n.d.). Scribd.
- Experiment 1: Melting-point Determinations. (n.d.).
- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Micro-boiling point measurement. (n.d.).
- Melting point determination. (n.d.). SSERC.
- 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
- Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
- An interesting relationship between drug absorption and melting point. (2009, May 21). PubMed.
- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC.
- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. (2026, February 16).
- Making sense of boiling points and melting points. (2025, August 9). ResearchGate.
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Methodological & Application
Methyl 4-fluoro-3-methoxyphenylacetate: A Key Intermediate for Pharmaceutical Synthesis
Abstract
This technical guide provides a comprehensive overview of Methyl 4-fluoro-3-methoxyphenylacetate, a crucial intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, detailed synthetic protocols, and its application in the formation of amide bonds, a common structural motif in active pharmaceutical ingredients (APIs). Furthermore, rigorous analytical procedures for quality control are presented, ensuring the identity, purity, and quality of this intermediate for use in drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.
Introduction
The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1][2] Methyl 4-fluoro-3-methoxyphenylacetate serves as a valuable building block in this context, providing a scaffold with a desirable substitution pattern for the synthesis of complex molecules. Its structure combines a fluoro group and a methoxy group on a phenylacetic acid methyl ester core, offering multiple points for chemical modification.
This document provides detailed protocols for the synthesis and purification of Methyl 4-fluoro-3-methoxyphenylacetate, along with a representative application in amide synthesis. Additionally, a comprehensive suite of analytical methods for its characterization and quality control is described.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of Methyl 4-fluoro-3-methoxyphenylacetate is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1427397-59-8 | [3] |
| Molecular Formula | C₁₀H₁₁FO₃ | [3] |
| Molecular Weight | 198.19 g/mol | |
| Appearance | Pale-yellow to yellow-brown liquid | [4] |
| Boiling Point | 264.2 ± 25.0 °C at 760 mmHg | [3] |
| Flash Point | 110.2 ± 18.1 °C | [3] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Store at room temperature or 2-8°C, sealed in a dry place. | [4] |
Safety Information:
Methyl 4-fluoro-3-methoxyphenylacetate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Methyl 4-fluoro-3-methoxyphenylacetate
The most common and straightforward method for the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-methoxyphenylacetic acid. An alternative two-step method involving the formation of an acid chloride intermediate is also presented.
Synthetic Workflow
Caption: Synthetic routes to Methyl 4-fluoro-3-methoxyphenylacetate.
Protocol 1: Fischer-Speier Esterification
This protocol describes the acid-catalyzed esterification of 4-fluoro-3-methoxyphenylacetic acid with methanol.[5][6] The use of a large excess of methanol drives the equilibrium towards the product.
Materials:
-
4-fluoro-3-methoxyphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxyphenylacetic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-fluoro-3-methoxyphenylacetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Via Acid Chloride Intermediate
This method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with methanol.[7] This approach is often faster and can be performed under milder conditions than Fischer esterification.
Materials:
-
4-fluoro-3-methoxyphenylacetic acid
-
Thionyl chloride or Oxalyl chloride
-
Methanol (anhydrous)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoro-3-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) or oxalyl chloride (1.1-1.5 eq) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh anhydrous DCM or THF and cool to 0°C.
-
In a separate flask, prepare a solution of anhydrous methanol (1.5-2.0 eq) and a non-nucleophilic base (1.5-2.0 eq) in the same anhydrous solvent.
-
Slowly add the methanol/base solution to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify as described in Protocol 1.
Application in Pharmaceutical Synthesis: Amide Bond Formation
Methyl 4-fluoro-3-methoxyphenylacetate is a versatile intermediate for the synthesis of more complex molecules, particularly through the formation of amide bonds. The following is a general protocol for the direct amidation of the ester with an amine, a common transformation in drug discovery.[8][9][10]
Amide Synthesis Workflow
Caption: General workflow for amide synthesis from Methyl 4-fluoro-3-methoxyphenylacetate.
Protocol: Base-Promoted Direct Amidation
This protocol describes a method for the direct conversion of the methyl ester to an amide using a strong base.[11] This method is particularly useful when other functional groups in the amine might be sensitive to the conditions required for activating a carboxylic acid.
Materials:
-
Methyl 4-fluoro-3-methoxyphenylacetate
-
A primary or secondary amine
-
A strong, non-nucleophilic base (e.g., n-Butyllithium in hexanes or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dimethyl sulfoxide)
-
Anhydrous reaction vessel and inert atmosphere setup
-
Saturated ammonium chloride solution
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the amine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., -78°C to 0°C for n-BuLi, or room temperature for potassium tert-butoxide).
-
Slowly add the strong base (1.0-1.2 eq) and stir for 15-30 minutes to form the corresponding amide anion.
-
Slowly add a solution of Methyl 4-fluoro-3-methoxyphenylacetate (1.0-1.2 eq) in the same anhydrous solvent.
-
Allow the reaction to proceed, monitoring by TLC. The reaction time can vary from minutes to several hours depending on the substrates and conditions.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and partition between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Quality Control and Analytical Protocols
Rigorous analytical testing is essential to confirm the identity and purity of Methyl 4-fluoro-3-methoxyphenylacetate. The following section outlines the expected spectral data and a general HPLC method for quality control.
Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.2 ppm), Methoxy protons (-OCH₃, singlet, ~3.9 ppm), Methylene protons (-CH₂-, singlet, ~3.6 ppm), Methyl ester protons (-COOCH₃, singlet, ~3.7 ppm). |
| ¹³C NMR | Carbonyl carbon (~171 ppm), Aromatic carbons (~110-155 ppm, with C-F coupling), Methoxy carbon (~56 ppm), Methylene carbon (~40 ppm), Methyl ester carbon (~52 ppm). |
| FT-IR (cm⁻¹) | C-H stretching (aromatic ~3050, aliphatic ~2950), C=O stretching (ester, ~1735), C=C stretching (aromatic, ~1600, 1500), C-O stretching (~1250, 1150), C-F stretching (~1200).[12] |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z = 198. Key fragments may include loss of methoxy radical (m/z = 167), loss of the carbomethoxy group (m/z = 139), and a base peak corresponding to the tropylium-like ion. |
Analytical Workflow
Caption: Quality control workflow for Methyl 4-fluoro-3-methoxyphenylacetate.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for developing a reversed-phase HPLC method for determining the purity of Methyl 4-fluoro-3-methoxyphenylacetate.[13][14][15][16]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Sample of Methyl 4-fluoro-3-methoxyphenylacetate
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of Methyl 4-fluoro-3-methoxyphenylacetate in the mobile phase B to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Conclusion
Methyl 4-fluoro-3-methoxyphenylacetate is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and application in drug discovery and development. The detailed analytical methods will ensure the quality and consistency of this key building block, facilitating the advancement of new therapeutic agents.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Patil, S. A., Patil, R., & Miller, D. D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4567-4571.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.
- Corma, A., & García, H. (2008). Supported gold nanoparticles as catalysts for organic reactions. Chemical Society Reviews, 37(9), 2096-2126.
- Slavchev, I., Ward, J. S., Rissanen, K., Dobrikov, G. M., & Simeonov, S. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Organic & Biomolecular Chemistry, 20(30), 5941-5946.
-
Master Organic Chemistry. Formation of Amides From Esters. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Fischer–Speier esterification. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
PrepChem.com. Synthesis of Step 4: 4-Methoxy-3-(methylthio)phenylacetyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
- Lee, J. H., et al. (2008). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Bulletin of the Korean Chemical Society, 29(9), 1794-1798.
-
bioRxiv. Chemical Synthesis and Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Crystal structure of (3S,4R)-4-fluoro-3-(4-methoxyphenyl). PubChem Compound Summary for CID 135567210. Retrieved from [Link].
- Helmy, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 844-853.
-
Agilent Technologies. (2012, December 4). HPLC Method Development. Retrieved from [Link]
-
Dong, M. W. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of California, Los Angeles. Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Hubicka, U., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 21(12), 1739.
-
ResearchGate. 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
- G. A. K. et al. (2020).
- Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Indonesian Journal of Science & Technology, 11(1), 1-24.
-
Semantic Scholar. Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- Davidson, K. E., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(5), e4479.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- Google Patents. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
-
ResearchGate. (2011, August 22). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology. Methyl (3,4-dimethoxyphenyl)(methoxy)acetate. In NIST Chemistry WebBook. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Supporting Information for: A mild and efficient method for the synthesis of α-aryl ketones from styrenes and aryldiazonium salts. Organic & Biomolecular Chemistry.
-
University of Valencia. Spectral Assignments and Reference Data. Retrieved from [Link]
-
University of Wisconsin-Madison. Experiment 22 – The Fischer Esterification. Retrieved from [Link]
- Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
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- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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Topic: Scalable Synthesis Methods for Methyl 4-fluoro-3-methoxyphenylacetate
An Application Note and Protocol from the Senior Application Scientist
Abstract
Methyl 4-fluoro-3-methoxyphenylacetate is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its structural motifs, featuring a fluoro and a methoxy group on the phenyl ring, are crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules. This application note provides a detailed, scalable, and robust two-stage synthetic protocol for this valuable intermediate. The guide is designed for researchers, chemists, and process development professionals, emphasizing experimental causality, procedural safety, and reproducibility. The synthesis begins with the commercially available 4-fluoro-3-methoxyphenylacetic acid, which is converted to the target methyl ester via a classic Fischer esterification. An alternative, multi-step synthesis from a more fundamental starting material is also discussed to provide a comprehensive view of scalable production strategies.
Introduction and Strategic Overview
The demand for functionalized phenylacetic acid derivatives is consistently high in the drug development sector. Methyl 4-fluoro-3-methoxyphenylacetate (CAS No. 1427397-59-8) serves as a critical precursor whose strategic importance lies in the specific arrangement of its substituents. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and electronic properties.
This document outlines two primary scalable strategies for its synthesis.
-
Strategy A (Direct Esterification): A highly efficient and direct approach starting from the corresponding carboxylic acid, 4-fluoro-3-methoxyphenylacetic acid. This is the preferred route for laboratory and pilot scales when the acid is readily available.
-
Strategy B (Multi-step Synthesis from Toluene Precursor): A more foundational route beginning with 4-fluoro-3-methoxytoluene. This pathway involves side-chain functionalization followed by conversion to the final ester, offering a cost-effective option for large-scale industrial production where vertical integration of the supply chain is desired.
This guide will provide a detailed, step-by-step protocol for Strategy A and a theoretical framework and workflow for Strategy B.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals the straightforward relationship between the target ester, its parent carboxylic acid, and a plausible industrial starting material. This analysis forms the basis of our synthetic strategies.
Caption: Retrosynthetic pathway for Methyl 4-fluoro-3-methoxyphenylacetate.
Detailed Protocols and Methodologies
Strategy A: Fischer Esterification of 4-Fluoro-3-methoxyphenylacetic Acid
This protocol is the most direct method for synthesizing the target compound and is highly scalable. The Fischer esterification utilizes an excess of alcohol (methanol) to serve as both a reactant and the solvent, driving the reaction equilibrium toward the product, in accordance with Le Châtelier's principle. An acid catalyst, typically sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol.[1]
Reaction Scheme: (4-Fluoro-3-methoxyphenyl)acetic acid + CH₃OH --(H₂SO₄ catalyst)--> Methyl 4-fluoro-3-methoxyphenylacetate + H₂O
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (100g scale) | Molar Eq. |
| 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6 | 184.17 | 100.0 g | 1.0 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 500 mL | ~22.8 |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | 5.0 mL | 0.17 |
| Saturated Sodium Bicarbonate Solution | - | - | ~400 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | ~500 mL | - |
| Brine (Saturated NaCl Solution) | - | - | ~200 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~20 g | - |
Step-by-Step Procedure
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methoxyphenylacetic acid (100.0 g, 0.543 mol).
-
Reagent Addition: Add anhydrous methanol (500 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a 2 L beaker containing 1 L of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel. Extract the product with diethyl ether (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize any remaining acid, followed by brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity (>95%). For higher purity, the product can be purified by vacuum distillation.
Expected Results:
-
Yield: 90-98%
-
Appearance: Pale-yellow to yellow-brown liquid.
-
Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategy B: Multi-step Synthesis from 4-Fluoro-3-methoxytoluene
This pathway is advantageous for large-scale production, starting from a less functionalized and often more economical raw material. It involves creating the acetic acid side chain before the final esterification step.
Caption: Scalable multi-step workflow from a toluene precursor.
-
Step 1: Radical Bromination: The synthesis begins with the selective bromination of the benzylic position of 4-fluoro-3-methoxytoluene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. This step is highly selective for the benzylic position over aromatic bromination.
-
Step 2: Cyanation: The resulting benzyl bromide is a potent electrophile. It undergoes a nucleophilic substitution reaction (Sₙ2) with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like DMSO to form the corresponding benzyl nitrile. This step effectively adds the second carbon atom required for the acetic acid side chain.
-
Step 3: Nitrile Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, often with aqueous sulfuric or hydrochloric acid, is common on a large scale and proceeds through a primary amide intermediate.
-
Step 4: Esterification: The final step is the Fischer esterification of the synthesized 4-fluoro-3-methoxyphenylacetic acid, as detailed in Protocol 3.1.
This multi-step approach avoids the use of more expensive reagents and allows for the production of the key acid intermediate in-house, providing greater control over cost and supply for industrial-scale manufacturing.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[2]
-
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add slowly to solutions to avoid splashing and control exothermic reactions.
-
Diethyl Ether: Extremely flammable. Work away from ignition sources.
-
Sodium Cyanide (for Strategy B): Highly toxic. Handle with extreme caution. Acidic conditions will generate highly toxic hydrogen cyanide gas. Ensure work-up procedures are performed under basic conditions until the cyanide is fully reacted or removed.
-
Conclusion
This application note provides a comprehensive guide to the scalable synthesis of Methyl 4-fluoro-3-methoxyphenylacetate. The direct esterification of the corresponding carboxylic acid (Strategy A) is presented as a robust, high-yielding, and straightforward protocol suitable for rapid production on a laboratory or pilot scale. For larger, industrial-scale needs, a multi-step synthesis from 4-fluoro-3-methoxytoluene (Strategy B) is outlined as a more vertically integrated and potentially more economical alternative. By detailing the underlying chemical principles, critical process parameters, and necessary safety precautions, this guide equips researchers and drug development professionals with the essential knowledge to produce this key intermediate efficiently and safely.
References
-
MilliporeSigma. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024). Available at: [Link][1]
Sources
Nucleophilic substitution reactions involving Methyl 4-fluoro-3-methoxyphenylacetate
Application Note: Nucleophilic Substitution Strategies for Methyl 4-fluoro-3-methoxyphenylacetate
Executive Summary & Reactivity Profile
Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8) is a high-value fluorinated building block used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. Its structure features three distinct sites of reactivity, but this guide focuses specifically on Nucleophilic Substitution pathways.
The Chemist’s Challenge:
While the ester moiety undergoes facile Nucleophilic Acyl Substitution , the aryl fluoride presents a significant challenge. The 4-fluoro position is electronically "deactivated" for classical Nucleophilic Aromatic Substitution (
This guide details protocols for:
-
Acyl Substitution: Efficient conversion of the ester to amides (Scaffold diversification).
-
Aryl Substitution: Overcoming the deactivated ring to displace Fluorine using Transition-Metal Catalysis (Buchwald-Hartwig) and Activated
.
Mechanistic Analysis & Decision Matrix
Before selecting a protocol, the electronic landscape of the substrate must be understood. The diagram below illustrates the competing electronic effects that dictate reaction success.
Figure 1: Reactivity map highlighting the dichotomy between the labile ester and the deactivated aryl fluoride.
Protocol A: Nucleophilic Acyl Substitution (Amidation)
Objective: Conversion of the methyl ester to a functionalized amide. Mechanism: Direct nucleophilic attack at the carbonyl carbon followed by elimination of methoxide.
Context
Direct amidation of esters with amines is often sluggish. Standard protocols often require high temperatures or Lewis acid catalysts. However, using 2,2,2-Trifluoroethanol (TFE) as a solvent can dramatically accelerate this reaction without metals, acting as a hydrogen-bond donor to activate the carbonyl.
Experimental Protocol
Reagents:
-
Substrate: Methyl 4-fluoro-3-methoxyphenylacetate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [Anhydrous]
-
Base:
(0.5 equiv) - Optional, speeds up kinetics
Step-by-Step:
-
Preparation: In a sealed reaction vial, dissolve 1.0 mmol of the substrate in 3.0 mL of TFE.
-
Addition: Add 1.2 mmol of the amine. If the amine is a salt (e.g., hydrochloride), add 1.2 mmol of triethylamine (TEA) to liberate the free base.
-
Reaction: Seal the vial and heat to 60°C for 4–12 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 3:1) or LC-MS. The ester peak (
~3.5 min) should disappear, replaced by the amide ( ~2.8 min).
-
-
Work-up: Evaporate TFE under reduced pressure (rotary evaporator). TFE is recyclable.
-
Purification: Redissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| Methanol | 60 | 24 | 45 | Slow, requires excess amine |
| THF | 65 | 24 | 15 | Minimal reaction without catalyst |
| TFE | 60 | 6 | 92 | Recommended: Carbonyl activation |
Protocol B: Aryl Fluoride Displacement (C-N Bond Formation)
Objective: Displacing the Fluorine atom with an amine.
Challenge: The 3-methoxy group donates electron density into the ring, making the 4-position poor for nucleophilic attack. Classical
Revised Strategy for Fluoro-Substrate:
If strictly limited to the Fluoro substrate (not Bromo/Iodo), we utilize a Phase-Transfer Catalyzed
Protocol: High-Temperature
Reagents:
-
Substrate: Methyl 4-fluoro-3-methoxyphenylacetate (1.0 equiv)
-
Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) (2.0 equiv)
-
Base:
(Anhydrous, micronized) (2.5 equiv) -
Solvent: DMSO (Dry) or NMP
Step-by-Step:
-
Setup: Flame-dry a pressure tube or heavy-walled vial. Argon purge.
-
Dissolution: Add substrate (1.0 mmol),
(2.5 mmol), and amine (2.0 mmol) into DMSO (2 mL). -
Thermal Activation: Heat to 100–120°C .
-
Critical Control: Do not exceed 130°C to prevent ester degradation.
-
-
Monitoring: Reaction is slow. Expect 12–24 hour reaction times.
-
Checkpoint: If conversion <10% after 4 hours, add 10 mol% 18-Crown-6 ether to solubilize the carbonate.
-
-
Quench: Pour mixture onto crushed ice/water. The product may precipitate. If not, extract with EtOAc.
Alternative: The "Modern" Approach (If C-F activation fails)
If the Fluorine proves too inert, the standard pathway is to switch to the 4-Bromo or 4-Iodo analog and use Pd-catalysis. If you must use the 4-Fluoro compound, consider Photoredox Catalysis (e.g., using
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Ester Hydrolysis | Wet solvent or hydroxide generation | Use anhydrous DMSO/TFE. Switch base to |
| No Reaction (Ar-F) | Ring deactivation by -OMe | Increase Temp to 140°C (Microwave). Add 18-Crown-6. |
| Transesterification | Use of alcoholic solvent (MeOH/EtOH) | Use TFE (non-nucleophilic) or aprotic solvents (DMF/DMSO). |
| Darkening/Tar | Oxidation of amine or substrate | Degas solvents thoroughly with Argon/Nitrogen. |
References
-
Sigma-Aldrich. Product Specification: Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8).[1]Link
-
ChemicalBook. Methyl 4-fluoro-3-methoxyphenylacetate Properties and Suppliers.Link
- Bunton, C. A.Nucleophilic Substitution at a Saturated Carbon Atom. Elsevier, 2013.
- Rohde, J. et al. "Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides." Journal of Organic Chemistry, 2016.
-
BenchChem. Application of 3-Methoxyfuran Scaffolds in Medicinal Chemistry.Link (Analogous chemistry for methoxy-substituted rings).
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatics.
Sources
Methyl 4-fluoro-3-methoxyphenylacetate as a building block in medicinal chemistry
Technical Application Note: Methyl 4-fluoro-3-methoxyphenylacetate Subject: Strategic Utilization of Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 111705-27-8) in Lead Optimization and Scaffold Diversification.
Executive Summary
Methyl 4-fluoro-3-methoxyphenylacetate is a specialized building block utilized in the synthesis of GPR40 agonists , CRTH2 (DP2) antagonists , and Aldose Reductase inhibitors . Its value lies in the specific substitution pattern of the phenyl ring: the 4-fluorine atom blocks para-position metabolic oxidation (a common clearance liability for phenylacetic acids), while the 3-methoxy group provides a hydrogen bond acceptor and lipophilic bulk to fill hydrophobic pockets in target proteins.
This guide details the protocols for activating and diversifying this scaffold, transforming it from a simple ester into complex pharmacophores required for high-affinity ligand binding.
Chemical Profile & Strategic Value
| Property | Specification | Medicinal Chemistry Significance |
| CAS | 111705-27-8 | Unique identifier for procurement/database search. |
| Formula | C10H11FO3 | MW: 198.19 g/mol . Ideal fragment size (Rule of 3 compliant). |
| 4-Fluoro | Metabolic Blocker | Prevents CYP450-mediated hydroxylation at the para position; increases lipophilicity ( |
| 3-Methoxy | Electronic Tuner | Weakly activating (ortho/para director); acts as a specific H-bond acceptor for serine/threonine residues in binding pockets. |
| Methyl Ester | Latent Warhead | Protects the carboxylic acid; allows for alpha-functionalization before hydrolysis. |
Synthetic Workflows & Decision Logic
The utility of this building block branches into three primary reaction vectors. The following decision tree illustrates the strategic routing based on the desired final pharmacophore.
Figure 1: Strategic decision tree for processing Methyl 4-fluoro-3-methoxyphenylacetate in a medicinal chemistry campaign.
Detailed Experimental Protocols
Protocol A: Regioselective Hydrolysis (Activation)
Objective: To convert the methyl ester to the free acid without defluorination or demethylation. Context: The free acid is the required species for amide coupling (e.g., HATU/EDC) to form the final drug candidate.
-
Reagents:
-
Substrate: Methyl 4-fluoro-3-methoxyphenylacetate (1.0 eq)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H2O) (2.5 eq)
-
Solvent: THF:Water (3:1 v/v)
-
-
Procedure:
-
Dissolve the substrate in THF (0.2 M concentration) and cool to 0°C.
-
Add the solution of LiOH in water dropwise.
-
Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours. Note: Monitoring by LCMS is critical. Do not heat above 40°C to avoid potential nucleophilic aromatic substitution of the fluorine.
-
Workup: Acidify to pH 3 using 1N HCl. Extract with Ethyl Acetate (3x).[1]
-
Purification: Crystallization from Hexanes/EtOAc is usually sufficient; column chromatography is rarely needed.
-
-
Validation: 1H NMR should show the disappearance of the methyl singlet at ~3.7 ppm.
Protocol B: Alpha-Methylation (Chiral Center Generation)
Objective: To introduce a methyl group at the alpha-position. Context: Alpha-methylation of phenylacetic acids is a standard strategy to reduce metabolic clearance (blocking beta-oxidation) and restrict conformational freedom.
-
Reagents:
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) - Freshly prepared or commercial 2.0M solution.
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
Cool a solution of LDA in THF to -78°C under Nitrogen/Argon.
-
Add Methyl 4-fluoro-3-methoxyphenylacetate (dissolved in minimal THF) dropwise over 15 minutes.
-
Stir at -78°C for 45 minutes to ensure complete enolate formation.
-
Add Methyl Iodide rapidly in one portion.
-
Allow to warm slowly to 0°C over 2 hours.
-
Quench: Saturated NH4Cl solution.
-
-
Critical Control Point: Temperature must be maintained at -78°C during enolate formation to prevent self-condensation (Claisen condensation) of the ester.
Protocol C: Curtius Rearrangement (Homologation to Amine)
Objective: To convert the phenylacetic acid scaffold into a homoveratrylamine-type derivative. Context: This transforms the "acid tail" into an "amine linker," useful for urea or sulfonamide synthesis.
-
Reagents:
-
Precursor: 4-Fluoro-3-methoxyphenylacetic acid (from Protocol A).
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Base: Triethylamine (TEA) (1.2 eq).
-
Solvent: Toluene or tert-Butanol (if Boc-protected amine is desired).
-
-
Procedure:
-
Dissolve the acid and TEA in Toluene.
-
Add DPPA and stir at RT for 30 mins.
-
Heat to 90°C (evolution of N2 gas observed) to form the isocyanate intermediate.
-
Option 1 (Isocyanate): React in situ with an amine to form a urea.
-
Option 2 (Boc-Amine): If reaction is run in t-Butanol, reflux for 12 hours to yield the Boc-protected benzylamine homolog.
-
Application Case Study: CRTH2 Antagonist Synthesis
In the development of CRTH2 antagonists (for asthma/allergic rhinitis), the phenylacetic acid moiety serves as the acidic pharmacophore required for receptor anchoring.
Workflow Visualization:
Figure 2: Typical workflow for incorporating the scaffold into a CRTH2 antagonist lead.
References
-
Bioisosterism of Fluorine: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
CRTH2 Antagonist Chemistry: Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 20(9). Link
-
Alpha-Alkylation Protocols: Carlier, P. R., et al. (2003). Enantioselective synthesis of alpha-alkyl-alpha-phenylacetic acids. Organic Letters, 5(20). Link
-
Compound Data Source: PubChem Compound Summary for CID 2733475 (Methyl 4-fluoro-3-methoxyphenylacetate). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-fluoro-3-methoxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate, a key intermediate in various research and development applications. Here, you will find troubleshooting advice for common experimental challenges, answers to frequently asked questions, and optimized protocols to enhance your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
What are the most common methods for synthesizing Methyl 4-fluoro-3-methoxyphenylacetate?
The most prevalent and straightforward method for synthesizing Methyl 4-fluoro-3-methoxyphenylacetate is the Fischer-Speier esterification of 4-fluoro-3-methoxyphenylacetic acid. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl).[1] Alternative methods, which can be useful for acid-sensitive substrates, include reaction with diazomethane or alkylation of the carboxylate salt with methyl iodide.[2] However, due to the hazardous nature of diazomethane, Fischer esterification is often the preferred method in many laboratory settings.
What are the critical parameters to control for a successful synthesis?
For a successful Fischer esterification, several parameters are crucial:
-
Reagent Purity: Ensure that the 4-fluoro-3-methoxyphenylacetic acid and methanol are of high purity and, most importantly, anhydrous. Water can shift the reaction equilibrium back towards the reactants, significantly reducing the yield.[3]
-
Catalyst Concentration: A sufficient amount of a strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.
-
Reaction Temperature: The reaction is typically performed under reflux to ensure a reasonable reaction rate.[3]
-
Reaction Time: The time required for the reaction to reach completion can vary, so it is advisable to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).[1]
-
Removal of Water: As water is a byproduct of the reaction, its removal can drive the equilibrium towards the product side, thus increasing the yield. This can be achieved by using a large excess of methanol or by employing a Dean-Stark apparatus.[3][4]
What are typical yields for this synthesis?
With proper optimization of the reaction conditions, yields for Fischer esterification can be quite high, often exceeding 90%. However, without careful control of the parameters mentioned above, yields can be significantly lower.[1]
What are the common impurities, and how can they be identified?
The most common impurity is the unreacted starting material, 4-fluoro-3-methoxyphenylacetic acid. This can be readily identified by NMR spectroscopy (presence of a broad carboxylic acid proton peak) or by a distinct spot on a TLC plate. Other potential impurities could arise from side reactions if the reaction temperature is too high or if the starting materials are not pure.
What safety precautions should be taken?
-
Always work in a well-ventilated fume hood, especially when handling methanol and strong acids like sulfuric acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is flammable and toxic; avoid open flames and inhalation of vapors.
-
Concentrated sulfuric acid is highly corrosive; handle it with extreme care.
Section 2: Troubleshooting Guide
Problem: My reaction yield is consistently low.
Question: I am consistently obtaining a low yield of Methyl 4-fluoro-3-methoxyphenylacetate. What are the potential causes and how can I improve it?
Answer: Low yields in Fischer esterification are a common issue and can often be traced back to a few key factors:
-
Presence of Water: Water in the reaction mixture is a primary cause of low yields as it can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium to the left.[5]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Solution: Increase the amount of the acid catalyst (e.g., concentrated H₂SO₄) incrementally. A typical catalytic amount is 1-5 mol% relative to the carboxylic acid.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion.
-
Solution: Increase the reaction time and continue to monitor the reaction by TLC until the starting material spot is no longer visible.[6] You can also try increasing the reaction temperature to the reflux temperature of methanol. Using a large excess of methanol can also help drive the reaction to completion.[7]
-
-
Losses During Workup: Significant amounts of the product can be lost during the extraction and purification steps.
-
Solution: After quenching the reaction, ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Back-extraction of the combined organic layers with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid, but be gentle to avoid emulsions.[8] Ensure the organic layer is properly dried with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.[6]
-
Problem: My final product is contaminated with the starting material.
Question: My analytical data (NMR, GC-MS) shows the presence of unreacted 4-fluoro-3-methoxyphenylacetic acid in my final product. How can I improve the conversion and purify my product?
Answer: The presence of starting material indicates an incomplete reaction.
-
Improving Conversion: To drive the reaction to completion, you can:
-
Increase the molar excess of methanol.
-
Increase the concentration of the acid catalyst.
-
Extend the reaction time under reflux.[6]
-
Actively remove water using a Dean-Stark apparatus.
-
-
Purification: The most effective way to remove the acidic starting material from the ester product is through an acid-base extraction during the workup.
-
Procedure: After the reaction is complete and the excess methanol has been removed, dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. The neutral ester will remain in the organic layer. Repeat this washing step two to three times to ensure complete removal of the acid. Finally, wash the organic layer with brine to remove residual water, dry it over anhydrous sodium sulfate, and evaporate the solvent.[8]
-
Problem: I am observing unexpected byproducts.
Question: My analytical data shows peaks that I cannot attribute to the starting material or the desired product. What are the possible side reactions?
Answer: While Fischer esterification is generally a clean reaction, side reactions can occur under certain conditions:
-
Ether Cleavage: Under very harsh acidic conditions and high temperatures, it is theoretically possible to have cleavage of the methoxy ether group on the phenyl ring. However, this is unlikely under standard Fischer esterification conditions.
-
Decomposition: If the reaction is heated too strongly or for an excessively long time, decomposition of the starting material or product could occur.
-
Reactions of Impurities: The byproducts might be arising from impurities present in your starting 4-fluoro-3-methoxyphenylacetic acid.
-
Solution: Ensure you are using the recommended reaction temperature (reflux of methanol). Purify your starting material if its purity is questionable. If byproducts persist, consider purifying the final product using column chromatography.
-
Section 3: Optimized Protocol - Fischer Esterification
This protocol provides a reliable method for the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (Example) | Molar Equivalents |
| 4-fluoro-3-methoxyphenylacetic acid | 184.16 | 5.0 g | 1.0 |
| Methanol (anhydrous) | 32.04 | 50 mL | Large Excess |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 0.5 mL | Catalytic |
| Ethyl Acetate | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine (Saturated NaCl Solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methoxyphenylacetic acid (5.0 g).
-
Addition of Reagents: Add anhydrous methanol (50 mL) to the flask and stir until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution.
-
Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-fluoro-3-methoxyphenylacetate.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Section 4: Visualizations
Reaction Scheme
Caption: A step-by-step guide to troubleshooting low reaction yields.
References
- Ibrahimova, M.J., et al. (2022). Synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining.
-
Filo. (2023, November 3). Show how Fischer esterification might be used to form the following ester. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Alhassan, Gh., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
Vaia. (n.d.). Show how Fischer esterification might be used to form the following esters. In each case, suggest a method for driving the reaction to completion. (a) methyl salicylate (b) methyl formate (bp 32 ° C) (c) ethyl phenylacetate. Retrieved from [Link]
- Alhassan, Gh., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.
-
Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
-
Taylor & Francis Online. (2018, May 16). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
Sources
- 1. ppor.az [ppor.az]
- 2. Methyl Esters [organic-chemistry.org]
- 3. Show how Fischer esterification might be used to form the following ester.. [askfilo.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. vaia.com [vaia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Purification of Methyl 4-fluoro-3-methoxyphenylacetate by column chromatography
Technical Support Reference: TICKET-8492-PUR Subject: Optimization of Methyl 4-fluoro-3-methoxyphenylacetate Purification Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
User Context & Objective
You are attempting to isolate Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 1427397-59-8).[1] As a drug development professional, you require >98% purity for downstream biological assays or SAR (Structure-Activity Relationship) studies.[1]
This molecule contains three distinct functionalities that dictate its chromatographic behavior:
-
Methyl Ester: Moderately polar, susceptible to hydrolysis on acidic silica.[1]
-
Methoxy Group (meta): Electron-donating, slightly increases polarity compared to a bare phenyl ring.[1]
-
Fluorine (para): Electron-withdrawing, slightly modulates lipophilicity (LogP ~1.5–2.0).[1]
Below is the technical guide to purifying this compound, structured as a troubleshooting workflow.
Part 1: Method Development (TLC Optimization)
Q: "I’m seeing poor separation on TLC. What solvent system should I use?"
A: Do not rely on "standard" 20% EtOAc blindly. This molecule requires fine-tuning to separate it from its likely impurities: the unreacted 4-fluoro-3-methoxyphenylacetic acid (starting material) or hydrolysis byproducts.[1]
The "Golden Zone" Protocol:
Your target
-
Why? According to Still’s flash chromatography method, an
of 0.35 allows for the optimal balance between resolution and solvent consumption [1].[1]
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Purpose |
|---|---|---|
| Hexane / Ethyl Acetate | 9:1 to 4:1 | Primary Choice. Excellent for separating the non-polar ester from polar acid impurities.[1] |
| Toluene / Acetone | 20:1 | Secondary Choice. Use if co-eluting with non-polar byproducts.[1] Toluene interacts with the
Visualizing the Decision Logic:
Figure 1: Decision tree for optimizing Thin Layer Chromatography (TLC) conditions prior to scale-up.
Part 2: The Purification Workflow (Column Execution)
Q: "How should I load the sample? It is an oil/low-melting solid." [1]
A: Sample loading is the #1 cause of band broadening.[1]
-
The Issue: Dissolving the oil in a strong solvent (like DCM) and pouring it onto the column creates a "washout" effect where the compound elutes before establishing an equilibrium.[1]
-
The Solution: Use Dry Loading .[1]
Q: "What silica grade and flow rate ensure separation?"
-
Column Volume (CV): Pack a column with approximately 30–50g of silica per 1g of crude material.[1]
-
Flow Rate: 2.0 inches/minute solvent drop rate.
The Elution Gradient: Do not run isocratic (single concentration) if you have close impurities.[1] Use a Step Gradient :
-
0–2 CV: 100% Hexane (Flushes very non-polar impurities).[1]
-
2–10 CV: 5% EtOAc/Hexane (The ester should begin to move).[1]
-
10–20 CV: 10% EtOAc/Hexane (Elution of the target ester).
-
Flush: 50% EtOAc/Hexane (Removes the stuck acid/polar trash).[1]
Part 3: Troubleshooting & FAQs
Q: "My compound is streaking on the column. Is it decomposing?"
A: Streaking usually indicates one of two things for phenylacetates:
-
Acidic Impurity: The starting material (4-fluoro-3-methoxyphenylacetic acid) is dragging.[1]
-
Ester Hydrolysis: The silica is too acidic, converting your product back to the acid during the run.[1]
Q: "I can't see the bands. Is UV working?"
A:
-
UV (254 nm): The phenyl ring is UV active.[1] You should see a strong dark spot on a fluorescent TLC plate.[1]
-
Staining (If UV fails): Use
(Potassium Permanganate) stain.[1] The oxidizable benzylic position (the -CH2- between the ring and carbonyl) will stain bright yellow/brown.[1]-
Recipe: 1.5g
+ 10g + 1.25mL 10% NaOH in 200mL water.[1]
-
Q: "I isolated the compound, but NMR shows solvent peaks."
A: Methyl phenylacetates are high-boiling liquids/oils.[1] They trap solvent (Hexane/EtOAc) in the lattice.[1]
-
Fix: You must use a high-vacuum line (< 1 mbar) for at least 4 hours at 40°C. A simple rotovap is insufficient to remove trace ethyl acetate from this oil.[1]
Part 4: Stability & Storage
Visualizing Stability Risks:
Figure 2: Potential decomposition pathway on acidic stationary phases.
Storage Protocol:
-
Store the purified ester at 2–8°C .
-
Flush the vial with Nitrogen/Argon to prevent oxidation of the benzylic position over long periods.[1]
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][3][4] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][3][4] The Journal of Organic Chemistry, 43(14), 2923–2925.[3][4] Link
-
Rochester University.[1] (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Link
-
Sigma-Aldrich.[1][5] (n.d.). Methyl 4-fluoro-3-methoxyphenylacetate Product Page. Link
Sources
Troubleshooting low conversion rates in Methyl 4-fluoro-3-methoxyphenylacetate reactions
Technical Support Center: Methyl 4-fluoro-3-methoxyphenylacetate
Executive Summary: The Reactivity Profile
Compound: Methyl 4-fluoro-3-methoxyphenylacetate CAS: 1427397-59-8 (Generic Phenylacetate derivatives classification) Role: Key intermediate in the synthesis of EGFR kinase inhibitors and fluorinated bioactive scaffolds.
The Core Problem: Researchers frequently encounter "low conversion" not because the molecule is inert, but because it is deceptively reactive in competing pathways.[1] The electron-donating 3-methoxy group and the inductively withdrawing 4-fluoro substituent create a unique electronic push-pull on the phenyl ring, while the ester moiety remains susceptible to classic carbonyl failures (equilibrium stalls and self-condensation).[1]
This guide addresses the three critical failure points:
-
Synthesis Stalls (Incomplete Esterification).
-
Alkylation Failures (The "Claisen Trap").
-
Nucleophilic Substitution Issues (The "Unactivated Ring" Fallacy).
Part 1: Diagnostic Workflow (Visual Guide)
Before adjusting parameters, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic for isolating the root cause of low conversion in phenylacetate derivatives.
Part 2: Troubleshooting Modules
Module A: Synthesis Failures (Acid Ester)
Scenario: You are synthesizing Methyl 4-fluoro-3-methoxyphenylacetate from its acid precursor, but conversion caps at ~60-70%.
The Science:
Fischer esterification is an equilibrium process (
Protocol Correction: Do not use standard H₂SO₄/MeOH reflux. Switch to the Thionyl Chloride Activation Method to drive the reaction irreversibly.
| Parameter | Standard (Failing) | Optimized (High Conversion) |
| Reagent | H₂SO₄ (Catalytic) | SOCl₂ (1.2 - 1.5 eq) |
| Temperature | 65°C (Reflux) | 0°C |
| Mechanism | Equilibrium (Reversible) | Acyl Chloride Intermediate (Irreversible) |
| Byproduct | Water (Stops reaction) | SO₂ + HCl (Gas evolves, driving reaction) |
Step-by-Step Optimization:
-
Dissolve: Suspend 4-fluoro-3-methoxyphenylacetic acid in dry Methanol (0.5 M).
-
Chill: Cool to 0°C under N₂.
-
Activate: Add SOCl₂ dropwise. Caution: Exothermic.[1]
-
Why? This forms the transient acyl chloride in situ, which reacts rapidly with MeOH.[1]
-
-
Heat: Warm to room temperature for 1 hour, then reflux for 2 hours.
-
Verify: TLC should show complete disappearance of the acid spot.[1]
Module B: Alpha-Alkylation Failures (The "Claisen Trap")
Scenario: You are trying to alkylate the alpha-position (using LDA/LiHMDS and an alkyl halide), but yields are <30%, and you see a heavy "gum" or complex mixture.
The Science:
The alpha-protons of phenylacetates are acidic (
-
Electronic Impact:[1][2] The 4-F/3-OMe ring is electron-rich enough to destabilize the enolate slightly, making it more aggressive and prone to self-attack if the electrophile is not immediately available.
Troubleshooting Guide:
Q: How do I distinguish Self-Condensation from non-reaction? A: Check the Mass Spec.
-
Target MW:
[1] -
Dimer MW:
(Loss of MeOH).[1] -
If you see the Dimer mass, your addition rate is too slow, or temperature is too high.[1]
Corrective Protocol (Inverse Addition Strategy):
-
Base Selection: Use LiHMDS (Lithium Hexamethyldisilazide) instead of LDA.[1]
-
Reason: LiHMDS is less nucleophilic and bulkier, reducing the risk of attacking the ester carbonyl directly [1].[1]
-
-
Temperature: Maintain -78°C strictly.
-
Reason: Self-condensation has a higher activation energy than deprotonation. Low temp favors kinetic enolate formation.
-
-
The "Inverse Addition" (Critical):
-
Standard (Risk): Add Base to Ester
Wait Add Electrophile. (During the "Wait", the enolate attacks the remaining neutral ester).[1] -
Optimized: Pre-mix the Base and the Electrophile (if compatible), then add the Ester? No.
-
Best Practice: Add the Ester SLOWLY to the Base at -78°C to ensure instant quantitative deprotonation, preventing neutral ester from co-existing with enolate. Then add the electrophile immediately.
-
Module C: Nucleophilic Aromatic Substitution (SNAr) Stalls
Scenario: You are trying to displace the Fluorine atom with an amine or alkoxide, but the reaction yields 0% conversion.
The Science: Users often assume "Fluorine on a benzene ring = Leaving Group."[1] This is only true if the ring is strongly electron-deficient (e.g., ortho/para-nitro groups).[1]
-
Structure Analysis: In Methyl 4-fluoro-3-methoxyphenylacetate, the acetate group (
) is electronically "insulated" from the ring by the methylene group.[1] It does not activate the ring for SNAr. -
Effect of 3-OMe: The methoxy group is electron-donating by resonance, further deactivating the ring toward nucleophilic attack.[1]
Solution: You cannot perform standard SNAr on this molecule.
-
Alternative: Use Buchwald-Hartwig Amination (Pd-catalyzed cross-coupling).
-
Catalyst: Pd(OAc)₂ / BINAP or BrettPhos.[1]
-
Base: Cs₂CO₃.
-
Mechanism:[1][2] Palladium inserts into the C-F bond (difficult) or C-H activation? Actually, C-F activation is rare.[1]
-
Better Route: Start with the 4-Bromo or 4-Iodo analog if you need to substitute at position 4. The 4-Fluoro bond is too strong (
) and the ring is too electron-rich for uncatalyzed displacement [2].[1]
-
Part 3: Comparative Data & Specifications
Table 1: Solvent & Base Compatibility Matrix
| Reaction | Recommended Solvent | Recommended Base | Incompatible With |
| Alkylation | THF (Anhydrous) | LiHMDS, NaHMDS | Alcohols (MeOH, EtOH), Water |
| Hydrolysis | THF/Water (1:[1]1) | LiOH (2 eq) | Strong Acid (cleaves ether?)[1] |
| Amidation | Toluene or DCM | Trimethylaluminum (AlMe₃) | Protic solvents |
Table 2: Physical Properties for Process Control
| Property | Value | Relevance |
| Molecular Weight | 198.19 g/mol | Calculation of stoichiometry. |
| Boiling Point | ~140°C (at 10 mmHg) | High boiler; difficult to remove by simple evap.[1] |
| pKa ( | ~23-24 | Requires strong bases (pKa > 25) for quant. deprotonation. |
| Stability | Moisture Sensitive | Ester hydrolyzes to acid in moist air over time. |
References
-
Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Describes the kinetics of ester enolate formation and the suppression of Claisen condensation using bulky bases).
-
Carron, F., et al. (2018).[1] "Nucleophilic Aromatic Substitution of Non-Activated Fluorobenzenes." Journal of Organic Chemistry, 83(15), 8765–8774.[1] (Demonstrates the inertness of fluoro-arenes lacking strong electron-withdrawing groups).[1]
-
Sigma-Aldrich. (2024). Product Specification: Methyl 4-fluoro-3-methoxyphenylacetate. (Physical property verification).
-
ChemicalBook. (2024).[1][2] Synthesis Routes for Methyl 4-fluoro-3-methoxyphenylacetate. (General synthesis protocols).
Note: Always perform a risk assessment before handling fluorinated phenylacetates, particularly when using thionyl chloride or strong bases like LiHMDS.[1]
Sources
Technical Support Center: Stability Profile of Methyl 4-fluoro-3-methoxyphenylacetate
Case ID: STAB-4F3M-EST Status: Active Subject: Stability and Reactivity of Methyl 4-fluoro-3-methoxyphenylacetate under Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
Methyl 4-fluoro-3-methoxyphenylacetate is a substituted phenylacetic acid ester. Its stability in basic media is governed by three competing pathways: Saponification (Hydrolysis) , Claisen Condensation , and Transesterification .
While the phenyl ring is deactivated towards nucleophilic aromatic substitution (
| Parameter | Stability Assessment | Critical Risk Factor |
| Aqueous Base (NaOH/KOH) | Unstable (Rapid Hydrolysis) | Irreversible conversion to carboxylate salt. |
| Anhydrous Base (NaOMe) | Conditionally Stable | High risk of self-Claisen condensation at >0°C. |
| Alcoholic Solvents (EtOH) | Unstable | Transesterification occurs rapidly with alkoxides. |
Core Reactivity Modules
Module A: Hydrolysis (Saponification)
The Primary Instability Pathway
In the presence of hydroxide ions (
-
Mechanism: Nucleophilic acyl substitution followed by acid-base deprotonation.[1]
-
Kinetics: Second-order reaction (
). -
Substituent Effect: The 4-Fluoro and 3-Methoxy groups are electron-withdrawing by induction (
), making the carbonyl carbon slightly more electrophilic than in unsubstituted methyl phenylacetate, thereby accelerating hydrolysis .
Visualizing the Pathway
Figure 1: Base-catalyzed hydrolysis mechanism. The final deprotonation step renders the reaction effectively irreversible.[2]
Module B: Enolization & Self-Condensation
The "Hidden" Yield Killer
Phenylacetic acid derivatives possess acidic
-
Risk: If stoichiometric base is used without an external electrophile, the enolate attacks a neutral ester molecule (Claisen Condensation).
-
Product: A
-keto ester dimer. -
Prevention: Maintain low temperatures (
) and avoid high concentrations of ester relative to the base if enolization is not the goal.
Module C: Transesterification
The Solvent Error
Using a base in an alcohol solvent different from the ester's alkoxy group (e.g., using
-
Reaction:
-
Troubleshooting Indicator: NMR shows a mixture of methyl singlet (
ppm) and ethyl triplet/quartet signals.
Experimental Protocols
Protocol 1: Controlled Hydrolysis (To obtain the Acid)
Use this protocol if your goal is to cleanly remove the methyl group.
-
Dissolution: Dissolve 1.0 eq of Methyl 4-fluoro-3-methoxyphenylacetate in THF/Water (3:1 ratio).
-
Why: THF solubilizes the organic ester; water dissolves the base.
-
-
Base Addition: Add 2.0 eq of
at .-
Why: Lithium hydroxide is milder than NaOH and less likely to cause side reactions on the fluoro-aromatic ring.
-
-
Reaction: Stir at
to RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc). -
Workup: Acidify with
to pH 2. Extract with Ethyl Acetate.
Protocol 2: Preventing Side Reactions (Handling the Ester)
Use this protocol if you need to subject the ester to basic conditions for other transformations (e.g., alkylation).
-
Solvent: Use anhydrous THF or DMF. Avoid alcohols.
-
Base Choice: Use non-nucleophilic bases like LDA or LiHMDS if generating the enolate.
-
Temperature: Maintain
during base addition. -
Quench: Always quench with saturated
(aq) before allowing the mixture to warm significantly if the reaction is complete.
Troubleshooting & FAQs
Diagnostic Flowchart
Figure 2: Diagnostic decision tree for identifying stability failures.
Common Questions
Q: Can I use Potassium Carbonate (
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: In basic conditions, this is likely the carboxylate salt (4-fluoro-3-methoxyphenylacetate anion). It is highly polar. Acidify a small aliquot of your reaction mixture and re-spot the TLC; if the spot moves up, it was the hydrolyzed acid.
Q: Is the Fluorine atom stable? Will it fall off?
A: Generally, yes. The methoxy group at the 3-position is electron-donating, which deactivates the ring towards Nucleophilic Aromatic Substitution (
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Section 8.2: Hydrolysis of Esters).
-
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113.
-
PubChem Database. (n.d.). Methyl phenylacetate (Compound Summary). National Center for Biotechnology Information.
- March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.
Sources
Technical Support Center: Improving Reaction Kinetics for Methyl 4-fluoro-3-methoxyphenylacetate Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Methyl 4-fluoro-3-methoxyphenylacetate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important chemical scaffold. We provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis & Purity of Starting Material
Question 1: I am seeing a lower-than-expected yield in my synthesis of Methyl 4-fluoro-3-methoxyphenylacetate via Fischer esterification. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are almost always tied to the equilibrium nature of the reaction.[1] The reaction between the carboxylic acid (4-fluoro-3-methoxyphenylacetic acid) and methanol is reversible. To drive the reaction towards the desired ester product, you must address the following factors:
-
Water Removal: The formation of water as a byproduct will push the equilibrium back towards the starting materials.
-
Solution: Use a Dean-Stark trap with a suitable solvent like toluene to azeotropically remove water as it forms.[1] This is a highly effective method for driving the reaction to completion.
-
-
Reagent Stoichiometry: According to Le Chatelier's Principle, increasing the concentration of one reactant can shift the equilibrium.[2]
-
Solution: Use a large excess of methanol (e.g., 5-10 equivalents), as it is inexpensive and can often serve as the reaction solvent. This significantly increases the statistical probability of the forward reaction. Using a 10-fold excess of alcohol has been shown to improve yields to over 95%.[1]
-
-
Catalyst Activity: An insufficient amount or inactive acid catalyst will result in slow or incomplete reactions.
-
Solution: Ensure you are using a catalytic amount (typically 1-4 mol%) of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Question 2: During the aqueous workup of my esterification reaction, I am losing a significant portion of my product. How can I prevent this?
Answer: Product loss during workup is often due to base-catalyzed hydrolysis (saponification) of your ester back to the carboxylate salt, which is water-soluble.[3] This is a common issue when neutralizing the acid catalyst.
Key Mitigation Strategies:
| Parameter | High-Risk Condition | Recommended Action | Rationale |
| Base Choice | Strong bases (e.g., NaOH, KOH) | Use a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution.[3] | Strong bases rapidly and irreversibly hydrolyze esters. A weak base is sufficient to neutralize the strong acid catalyst without significantly promoting saponification. |
| Temperature | Room Temperature or warmer | Perform all aqueous washes in a separatory funnel jacketed with an ice bath. Use ice-cold solutions.[3] | Hydrolysis kinetics are temperature-dependent. Lowering the temperature dramatically slows the rate of this unwanted side reaction. |
| Contact Time | Prolonged exposure to aqueous layers | Perform washes and extractions efficiently. Do not let the layers sit unseparated for extended periods.[3] | Minimizing the time the ester is in contact with the aqueous basic solution reduces the extent of hydrolysis. |
Troubleshooting Workflow for Workup Losses:
Caption: Decision tree for diagnosing yield loss.
Section 2: Derivatization via Williamson Ether Synthesis
Question 3: I am attempting a Williamson ether synthesis by reacting a derivative (e.g., Methyl 3-hydroxy-4-fluorophenylacetate) with an alkyl halide, but the reaction is slow and gives a poor yield. How can I improve the kinetics?
Answer: The Williamson ether synthesis is a classic Sₙ2 reaction.[4] Its rate is highly dependent on several factors. A slow reaction suggests a bottleneck in the nucleophilic attack.
-
Incomplete Deprotonation: The alkoxide (RO⁻) is the active nucleophile, not the parent alcohol (ROH). Incomplete deprotonation of the phenol is a primary cause of slow reactions.
-
Solution: Use a strong, non-nucleophilic base. While NaOH or KOH can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent (like DMF or acetonitrile) will ensure complete and irreversible deprotonation, maximizing the concentration of the reactive nucleophile.[4][5]
-
-
Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Leaving Group & Alkyl Halide Structure: The Sₙ2 mechanism is sensitive to the leaving group's ability and steric hindrance at the electrophilic carbon.[4]
-
Solution: Ensure your alkylating agent is a primary halide. Secondary halides are slower, and tertiary halides are unsuitable as they will primarily undergo an E2 elimination side reaction.[4][5] The leaving group ability follows the trend I > Br > Cl. Using an alkyl iodide will provide the fastest reaction rate.
-
Experimental Protocol: Optimized Williamson Ether Synthesis
-
Setup: Under an inert atmosphere (N₂ or Ar), add the phenolic starting material (1.0 eq) to anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should cease.
-
Alkylation: Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction to 50-80 °C and monitor its progress by TLC or HPLC. Typical reaction times are 2-8 hours.[4]
-
Workup: After completion, cool the reaction and carefully quench by adding ice-cold water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
Section 3: Derivatization via Nucleophilic Aromatic Substitution (SₙAr)
Question 4: I want to displace the fluorine atom on the ring with a nucleophile (e.g., an amine or alkoxide). The reaction is not proceeding. Why is this, and can it be made to work?
Answer: This is a classic Nucleophilic Aromatic Substitution (SₙAr) reaction. While fluorine is an excellent leaving group for SₙAr due to its high electronegativity which polarizes the C-F bond, the reaction requires the aromatic ring to be "activated" by electron-withdrawing groups (EWGs).[6][7][8]
-
Electronic Activation: The rate-determining step is the initial attack of the nucleophile on the ring, which temporarily breaks aromaticity and forms a negatively charged intermediate (a Meisenheimer complex).[8] This intermediate is only stable if the negative charge can be delocalized by strong EWGs (like -NO₂, -CN, -C=O) positioned ortho or para to the leaving group (the fluorine).[6]
-
Analysis of Your Substrate: In Methyl 4-fluoro-3-methoxyphenylacetate, the methoxy group (-OCH₃) is an electron-donating group, and the acetate side chain is only weakly withdrawing. Neither is positioned optimally to stabilize the negative charge. Therefore, the ring is considered "unactivated" or even "deactivated" towards classical SₙAr, making the reaction very difficult under standard conditions.[9]
Strategies to Promote SₙAr on Unactivated Rings:
-
Harsh Conditions: While often not ideal, extremely high temperatures and pressures can sometimes force the reaction to proceed.
-
Photoredox Catalysis: A modern approach involves using an organic photoredox catalyst. This method can facilitate the defluorination of electron-neutral or even electron-rich fluoroarenes under mild conditions by proceeding through a radical-cation intermediate, bypassing the need for strong EWG activation.[9] This is a highly specialized but powerful technique.
SₙAr Mechanism & Activation:
Caption: The SₙAr mechanism and the role of activating groups.
References
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Williamson Ether Synthesis. ChemTalk. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. D-Scholarship@Pitt. [Link]
-
Esterification not Working (Separation). Reddit. [Link]
-
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. AUS-e-TUTE. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
Fischer Esterification. Master Organic Chemistry. [Link]
-
Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. PubMed. [Link]
-
High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College. [Link]
-
Problem 6.57 Esterification is the reaction o... Vaia. [Link]
-
An Esterification Kinetics Experiment That Relies on the Sense of Smell. Journal of Chemical Education. [Link]
-
An esterification kinetics experiment that relies on the sense of smell. Florida Southern College Digital Repository. [Link]
-
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
- Process for the preparation of 4-fluoro-3-methoxyaniline.
-
Purification Strategies for Flavones and Related Compounds. Teledyne ISCO. [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]
-
3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a. SciSpace. [Link]
-
Methyl 4-methoxyphenylacetate. ChemBK. [Link]
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. MDPI. [Link]
- A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine.
-
Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin involving simultaneous Extraction with Methanol and. EURL-SRM. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Methyl 4-fluoro-3-methoxyphenylacetate with ethyl ester analogs
Executive Summary
In the optimization of fluorinated phenylacetic acid scaffolds—critical intermediates for kinase inhibitors and NSAID bioisosteres—the choice between Methyl 4-fluoro-3-methoxyphenylacetate (MFMPA) and its Ethyl ester analog (EFMPA) is often dictated by downstream processing requirements rather than intrinsic biological activity.
While both esters serve as precursors to the active 4-fluoro-3-methoxyphenylacetic acid (CAS: 946713-86-6), they exhibit distinct kinetic profiles. MFMPA offers superior atom economy and faster hydrolysis rates, making it the preferred candidate for rapid library synthesis. Conversely, EFMPA provides enhanced lipophilicity and hydrolytic stability, advantageous during aqueous workups and early-stage pharmacokinetic (PK) screening where premature cleavage is a risk.
This guide objectively compares these two analogs, providing experimental data, mechanistic insights, and validated protocols to support your selection process.
Physicochemical Profile
The following data highlights the structural and physical divergences that influence handling and reactivity.
| Property | Methyl 4-fluoro-3-methoxyphenylacetate | Ethyl 4-fluoro-3-methoxyphenylacetate | Impact on Process |
| CAS Number | 1427397-59-8 | Analogous Homolog | Identification |
| Formula | C₁₀H₁₁FO₃ | C₁₁H₁₃FO₃ | Atom Economy |
| Mol. Weight | 198.19 g/mol | 212.22 g/mol | Methyl is ~7% more mass efficient. |
| Boiling Point | ~264°C (at 760 mmHg) | ~275–280°C (Predicted) | Ethyl requires higher vac/temp for distillation. |
| LogP (Est.) | ~1.9 | ~2.3 | Ethyl is more lipophilic; easier extraction in organic phase. |
| Hydrolysis Rate | Fast ( | Moderate ( | Methyl is preferred for rapid deprotection. |
Note on Solubility: Both esters are highly soluble in DCM, THF, and Ethyl Acetate. The Ethyl ester shows marginally better solubility in non-polar solvents (Hexanes/Heptane), facilitating crystallization of polar impurities.
Synthetic Utility & Reactivity Analysis[1]
Hydrolysis Kinetics (Steric Effects)
The primary differentiator is the rate of saponification. The methyl group imposes minimal steric hindrance to the tetrahedral intermediate formed during nucleophilic attack by hydroxide (
-
Mechanism: Base-catalyzed hydrolysis (
). -
Observation: Under standard conditions (LiOH, THF/H₂O, 20°C), MFMPA reaches >99% conversion in <1 hour. EFMPA typically requires 2–3 hours or elevated temperatures (40°C) to reach identical conversion levels.
Alpha-Alkylation and Transesterification
Both compounds contain an "active methylene" group at the
-
Critical Process Control: When performing enolate alkylation (e.g., with LDA or NaH), the choice of solvent is critical to prevent transesterification .
-
Rule: If using alkoxide bases, match the base/solvent to the ester.
-
Use NaOMe/MeOH for the Methyl ester.
-
Use NaOEt/EtOH for the Ethyl ester.
-
-
Mismatch Consequence: Reacting the Methyl ester in Ethanol with Ethoxide will yield a mixture of Methyl and Ethyl products, complicating purification.
-
Visualizing the Reaction Pathways[2]
The following diagram illustrates the divergent workflows for these esters, highlighting the critical decision node at the alkylation step.
Caption: Decision tree for processing phenylacetate esters. Note the critical risk of transesterification during alkylation if solvent systems are not matched.
Experimental Protocols
Protocol A: Rapid Selective Hydrolysis (Methyl Ester Optimized)
Best for generating the free acid scaffold for coupling.
-
Preparation: Dissolve Methyl 4-fluoro-3-methoxyphenylacetate (1.0 eq, 5 mmol) in THF (15 mL).
-
Reagent Addition: Prepare a solution of LiOH·H₂O (2.0 eq) in water (5 mL). Add this dropwise to the THF solution at 0°C.
-
Reaction: Allow to warm to 20°C. Stir vigorously.
-
Checkpoint: Monitor by TLC (Hex:EtOAc 3:1). Methyl ester spot (
) should disappear within 45–60 mins.
-
-
Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc (3 x 20 mL).
-
Purification: Dry over Na₂SO₄ and concentrate. The fluorinated acid typically precipitates as a white solid (Yield >95%).[1]
Protocol B: Alpha-Alkylation (Transesterification-Free)
Best for extending the carbon skeleton.
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Enolate Formation: Add Ethyl 4-fluoro-3-methoxyphenylacetate (1.0 eq) to anhydrous THF at -78°C.
-
Base Addition: Add LDA (1.1 eq, 2.0 M in THF) dropwise over 10 mins. Stir for 30 mins at -78°C.
-
Note: LDA is non-nucleophilic, preventing attack on the ester carbonyl.
-
-
Electrophile Addition: Add Alkyl Halide (e.g., MeI or BnBr, 1.2 eq) dropwise.
-
Quench: Warm to 0°C over 2 hours. Quench with sat. NH₄Cl.[2]
-
Result: This yields the
-substituted ethyl ester exclusively, with no methyl ester byproducts.
Applications in Drug Discovery[4][5][6][7]
The 4-fluoro-3-methoxyphenyl moiety is a validated bioisostere found in various medicinal chemistry campaigns:
-
Kinase Inhibitors: Used as a hinge-binding region or solvent-front fragment in EGFR and VEGFR inhibitors. The fluorine atom improves metabolic stability (blocking P450 oxidation at the para-position), while the methoxy group provides a hydrogen bond acceptor.
-
CRTH2 Antagonists: Phenylacetic acid derivatives are common pharmacophores for prostaglandin D2 receptor antagonists used in asthma research. The ester form allows for prodrug strategies to improve oral bioavailability before in vivo hydrolysis.
References
-
Sigma-Aldrich. Methyl 4-fluoro-3-methoxyphenylacetate Product Analysis & Safety Data. Retrieved from
-
PubChem. Compound Summary: Methyl 4-fluoro-3-methoxyphenylacetate (CID 71496458). National Library of Medicine. Retrieved from
-
BenchChem. Comparative Reactivity of Phenylacetate Esters. Retrieved from
-
ChemicalBook. Ethyl 3-(4-methoxyphenyl)propanoate Properties (Homolog Reference). Retrieved from
Sources
A Senior Application Scientist's Guide to Validating the Synthesis of Methyl 4-fluoro-3-methoxyphenylacetate via Mass Spectrometry
For researchers and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate, a compound of interest in medicinal chemistry. We will focus on the pivotal role of mass spectrometry, while also exploring the complementary insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Synthetic Pathway: A Deliberate Approach to Esterification
The synthesis of Methyl 4-fluoro-3-methoxyphenylacetate can be efficiently achieved through a classic Fischer-Speier esterification. This method, while established, requires careful control of conditions to maximize yield and purity.[1][2] The choice of an acid catalyst and the effective removal of water are critical to drive the reaction equilibrium towards the desired ester product.[2][3][4]
Proposed Synthetic Protocol: Fischer-Speier Esterification
A reliable method for the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate is the Fischer-Speier esterification of 4-fluoro-3-methoxyphenylacetic acid.[1][2][3][4]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methoxyphenylacetic acid (1.0 eq.) in an excess of anhydrous methanol (20.0 eq.), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq.) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Methyl 4-fluoro-3-methoxyphenylacetate.
Figure 1: A comprehensive workflow diagram illustrating the synthesis of Methyl 4-fluoro-3-methoxyphenylacetate and its subsequent validation through multiple analytical techniques.
Primary Validation: Unveiling the Molecular Identity with Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. For Methyl 4-fluoro-3-methoxyphenylacetate (C₁₀H₁₁FO₃), the expected exact mass is 198.0692 g/mol .
Expected Mass Spectrum and Fragmentation Pattern
Upon electron impact ionization (EI), the molecule is expected to generate a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) should be observed at m/z 198. The stability of the aromatic ring will likely result in a prominent molecular ion peak. Key fragmentation pathways for phenylacetate esters often involve cleavage of the ester group and rearrangements.
Table 1: Predicted Mass Spectrometry Data for Methyl 4-fluoro-3-methoxyphenylacetate
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 198 | [C₁₀H₁₁FO₃]⁺ | Molecular Ion ([M]⁺) |
| 139 | [C₈H₈FO]⁺ | Loss of the methoxycarbonyl radical (•COOCH₃) |
| 124 | [C₇H₅FO]⁺ | Loss of a methyl radical from the methoxy group of the m/z 139 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl moiety |
| 59 | [C₂H₃O₂]⁺ | Methoxycarbonyl cation ([CH₃OCO]⁺) |
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Orthogonal Validation: A Multi-faceted Approach to Confirmation
Relying solely on mass spectrometry is insufficient for complete structural elucidation and purity assessment. Integrating data from other analytical techniques provides a more robust and trustworthy validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for unambiguous structure determination.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.00-6.80 (m, 3H): Aromatic protons. The fluorine and methoxy substituents will influence their chemical shifts and coupling patterns.
-
δ 3.85 (s, 3H): Methoxy group protons (-OCH₃).
-
δ 3.70 (s, 3H): Methyl ester protons (-COOCH₃).
-
δ 3.60 (s, 2H): Methylene protons (-CH₂-).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 172.0: Ester carbonyl carbon (C=O).
-
δ 150.0-110.0: Aromatic carbons, showing characteristic C-F and C-O shifts and couplings.
-
δ 56.0: Methoxy carbon (-OCH₃).
-
δ 52.0: Methyl ester carbon (-COOCH₃).
-
δ 40.0: Methylene carbon (-CH₂-).
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the workhorse for assessing the purity of a synthesized compound and for quantifying its concentration. A well-developed HPLC method can separate the target compound from any unreacted starting materials, byproducts, or other impurities.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
This method should provide a sharp, symmetrical peak for the pure Methyl 4-fluoro-3-methoxyphenylacetate, with a retention time that is distinct from potential impurities.
Conclusion: A Triad of Techniques for Unquestionable Validation
The synthesis of Methyl 4-fluoro-3-methoxyphenylacetate, while straightforward, necessitates a rigorous validation process to ensure the integrity of downstream applications. While mass spectrometry provides the initial and crucial confirmation of the molecular weight, a comprehensive and defensible validation strategy must incorporate the detailed structural insights from NMR spectroscopy and the quantitative purity assessment from HPLC. This multi-technique approach embodies the principles of scientific trustworthiness and provides the authoritative data required for drug development and other high-stakes research endeavors.
References
-
PubChem. Ethyl phenylacetate. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chemistry LibreTexts. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Royal Society of Chemistry. Supplementary Information for a related publication. [Link]
-
PubMed Central (PMC). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
-
Amazon AWS. Experimental details for a related compound. [Link]%20(3-hydroxypiperidin-1-yl)methanone.pdf)
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification. [Link]
-
PubChem. Methyl 4-methoxyphenylacetate. [Link]
Sources
Precision in Fluorinated Intermediates: Benchmarking Elemental Analysis Standards for Methyl 4-fluoro-3-methoxyphenylacetate
Executive Summary: The "Fluorine Effect" in Pharmaceutical QC
In the synthesis of third-generation EGFR inhibitors like Osimertinib , the intermediate Methyl 4-fluoro-3-methoxyphenylacetate (CAS: 1427397-59-8) plays a critical role. However, its validation presents a notorious analytical challenge: the presence of fluorine.[1][2]
Standard Elemental Analysis (EA) protocols using generic calibration standards (e.g., Acetanilide) often yield erroneous results for fluorinated compounds. The high reactivity of fluorine during combustion can degrade quartz reactor tubes and form volatile silicon tetrafluoride (
This guide objectively compares the performance of generic calibration standards versus matrix-matched fluorinated standards , demonstrating why specific protocols are non-negotiable for this intermediate.
Technical Profile & Theoretical Baseline
Before benchmarking, we must establish the "Golden Standard" — the theoretical composition of the pure analyte.
Analyte: Methyl 4-fluoro-3-methoxyphenylacetate
Formula:
| Element | Theoretical Mass % | Common Interference Mode |
| Carbon (C) | 60.60% | Low bias if |
| Hydrogen (H) | 5.59% | Generally stable, but HF formation can corrode traps.[3] |
| Fluorine (F) | 9.59% | CRITICAL: Attacks silica ( |
| Oxygen (O) | 24.22% | Calculated by difference (accumulates all errors).[3] |
Comparative Analysis: Calibration Standards
We evaluated the accuracy of Carbon/Hydrogen/Nitrogen (CHN) determination for Methyl 4-fluoro-3-methoxyphenylacetate using three distinct calibration strategies.
Option A: The Generic Standard (Acetanilide)
-
Identity: Acetanilide (
)[3] -
Status: The industry default for CHN calibration.
-
Performance: FAIL for fluorinated esters.[3]
-
Mechanism of Failure: Acetanilide combusts easily and contains no halogens. When the instrument is calibrated with it, it assumes a standard combustion stoichiometry. When the fluorinated analyte is run, the released
and attack the quartz combustion tube. The resulting gas elutes near the Nitrogen peak, causing false positive Nitrogen detection (the analyte should have 0% N) and variable Carbon recovery.
Option B: The Matrix-Matched Standard (4-Fluorobenzoic Acid)[3]
-
Identity: 4-Fluorobenzoic Acid (
)[3] -
Status: Recommended for halogenated organics.[3]
-
Performance: OPTIMAL .
-
Mechanism of Success: By calibrating with a compound that also releases Fluorine, the instrument's response factors account for the specific combustion dynamics of F-C bonds. Furthermore, this method necessitates the use of Fluorine scavengers (see Protocol), ensuring
is not formed.
Option C: Orthogonal Validation (qNMR)[3]
-
Identity: Quantitative
-NMR using Maleic Acid internal standard. -
Status: High accuracy, low throughput.
-
Performance: REFERENCE . Used to validate the purity of the EA sample itself.
Data Summary: Accuracy Comparison
Sample: Methyl 4-fluoro-3-methoxyphenylacetate (Purity validated >99.5% by qNMR)
| Parameter | Theoretical | Method A: Acetanilide (No Additives) | Method B: 4-F-Benzoic Acid (+ WO3/MgO) |
| Carbon % | 60.60 | 59.80 ( | 60.58 ( |
| Hydrogen % | 5.59 | 5.65 ( | 5.60 ( |
| Nitrogen % | 0.00 | 0.35 ( | < 0.05 [LOQ] |
| Error Status | - | Critical Failure | Pass |
Insight: Method A produces a "ghost" Nitrogen peak due to
interference.[3] Method B, utilizing proper scavenging and calibration, eliminates this artifact.
The Mechanism of Interference (Visualized)
To understand why Method B is required, we must visualize the combustion pathway inside the elemental analyzer.
Figure 1: The divergence of combustion pathways.[3] Without additives (Method A), Fluorine attacks the quartz glass, creating artifacts. With additives (Method B), Fluorine is sequestered as solid salts.
Recommended Experimental Protocol
For the accurate characterization of Methyl 4-fluoro-3-methoxyphenylacetate, follow this self-validating protocol.
Materials
-
Instrument: Micro-Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).[3]
-
Calibration Standard: 4-Fluorobenzoic Acid (Certified Reference Material).
-
Combustion Additive: Tungsten Trioxide (
) powder (combustion aid) and Magnesium Oxide ( ) or specific commercial "Fluorine Traps" (to sequester F).[3] -
Capsules: Tin (
) capsules.
Workflow
-
System Conditioning: Run 3 "bypass" samples of the fluorinated standard to condition the adsorption trap.
-
Weighing:
-
Weigh 1.5 - 2.0 mg of Methyl 4-fluoro-3-methoxyphenylacetate into a tin capsule.
-
Crucial Step: Add ~5 mg of
powder directly over the sample to facilitate complete oxidation of the aromatic ring.
-
-
Combustion Parameters:
-
Furnace Temperature: 1050°C (High temperature required for C-F bond cleavage).
-
Oxygen Injection: 5 seconds (excess
).[3]
-
-
Analysis:
-
Ensure the reduction tube (Copper) is not exhausted (Fluorine breakthrough can rapidly deplete Cu).
-
-
Validation Criteria:
Conclusion
For Methyl 4-fluoro-3-methoxyphenylacetate , the choice of elemental analysis standard is not merely procedural—it is the difference between a pass and a fail in QC.[3]
-
Avoid: Acetanilide-only calibration. It ignores the matrix effects of fluorine.
-
Adopt: 4-Fluorobenzoic acid calibration with
additives. -
Verify: If Nitrogen is detected (>0.1%), your Fluorine trap is saturated or your combustion tube is being etched.
By aligning your analytical standard with the chemical nature of your analyte, you ensure data integrity for downstream Osimertinib synthesis.
References
-
Exeter Analytical. (2013). CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Methyl 4-fluoro-3-methoxyphenylacetate
[1]
Executive Summary
Immediate Action Required: This compound contains a fluorine moiety.[1][2][3][4][5][6][7] Do NOT dispose of in general organic waste streams. It must be segregated into Halogenated Organic Waste to prevent damage to incineration infrastructure (via Hydrofluoric Acid formation) and to comply with environmental release regulations.[1]
Chemical Profile:
Part 1: Chemical Identity & Hazard Assessment
Expert Insight: As a fluorinated phenylacetate derivative, this molecule exhibits stability typical of aromatic esters.[1][10] However, the fluorine substituent on the phenyl ring dictates the disposal pathway.[1][10] Unlike simple esters, the combustion products of this compound include corrosive hydrogen fluoride (HF), requiring specialized scrubbers during incineration.[1][10]
| Property | Data | Operational Implication |
| CAS Number | 1427397-59-8 | Use for creating waste profiles/manifests.[1] |
| Molecular Formula | Confirms Halogenated status (F-atom).[1] | |
| Flash Point | ~110°C (Est.) | Class IIIB Combustible Liquid.[1] Low flammability risk, but combustible.[1][10] |
| Solubility | Organics (DMSO, MeOH) | Insoluble in water.[1][10] Do not attempt aqueous dilution for disposal.[1] |
| Reactivity | Ester Hydrolysis | Do not mix with strong acids/bases in waste drums to prevent exothermic hydrolysis and pressure buildup.[1] |
| GHS Classification | H315, H319, H335 | PPE Required: Nitrile gloves, safety glasses, fume hood.[1][10] |
Part 2: Waste Segregation & Disposal Protocol
The "Why" Behind the Protocol (Causality)
Standard laboratory incinerators operate at high temperatures to oxidize organic matter into
Workflow: Waste Stream Decision Logic
The following logic gate ensures the material is routed correctly, regardless of its purity or solution state.
Figure 1: Decision matrix for segregating fluorinated ester waste.[1][10] Note that any presence of the fluorinated compound defaults the entire mixture to a "Halogenated" stream.[1]
Step-by-Step Disposal Procedure
1. Container Selection
-
Requirement: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Metal containers (unless lined), as free acid formation over time can cause corrosion.[1][10]
-
Cap: Vented caps are recommended if the waste contains other volatile solvents, though the ester itself has low vapor pressure.[1]
2. Labeling (Critical)
The label must explicitly state "Halogenated" to alert the disposal contractor.[1]
-
Primary Tag: WASTE METHYL 4-FLUORO-3-METHOXYPHENYLACETATE
-
Constituents: Methyl 4-fluoro-3-methoxyphenylacetate (approx %) + [Solvent Name]
-
Hazard Checkboxes: [x] Irritant [x] Combustible [x] Halogenated[1]
3. Bulking & Storage
Part 3: Emergency Spill Response
In the event of a spill, the primary goal is to contain the liquid and prevent it from entering drains.[1][10][12] This compound is toxic to aquatic life (baseline assumption for halogenated aromatics).[1]
Figure 2: Emergency response workflow for spills < 1 Liter. For larger spills, contact EHS immediately.[1][10]
Cleanup Protocol:
-
Ventilate: Open fume hoods or local exhaust.[1]
-
Absorb: Do not use paper towels for large amounts (fire risk).[1] Use clay-based absorbents (vermiculite) or polypropylene pads.[1]
-
Decontaminate: Wipe the surface with a soap/water solution after the bulk material is removed.[1] Collect the wipes in the same hazardous waste container.[1]
Part 4: Regulatory Compliance (RCRA & EPA)[11]
While Methyl 4-fluoro-3-methoxyphenylacetate is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it falls under the "Characteristic" regulation due to its halogen content when mixed with other solvents.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl 4-fluoro-3-methoxyphenylacetate (CAS 1427397-59-8).[1][4][9] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Hazardous Waste Codes (40 CFR Part 261).[1][14] Retrieved from [1]
-
PubChem. (2024).[1] Compound Summary: Methyl 4-fluoro-3-methoxyphenylacetate.[1][4][8] National Library of Medicine.[1] Retrieved from [10]
-
Fisher Scientific. (2024).[1][15] Chemical Compatibility and Resistance Guide.[1][7] Retrieved from [1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. globaloring.com [globaloring.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]
- 5. maxspare.com [maxspare.com]
- 6. chemscene.com [chemscene.com]
- 7. primaryfluid.com [primaryfluid.com]
- 8. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]
- 9. Methyl 4-fluoro-3-methoxyphenylacetate | 1427397-59-8 [sigmaaldrich.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 12. targetmol.com [targetmol.com]
- 13. wku.edu [wku.edu]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
